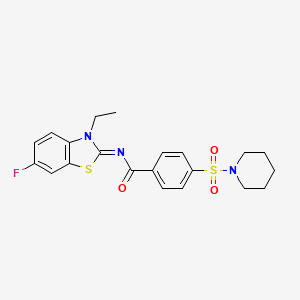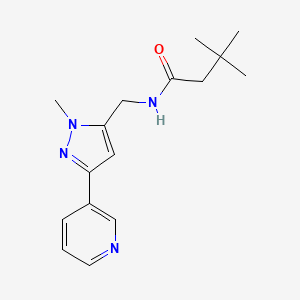
(4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural components including a quinoline ring, a piperazine ring, and methoxyphenyl groups . These components are common in many pharmaceutical compounds. For example, the piperazine ring is found in many drugs and can positively modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The compound’s structure is likely determined by techniques such as NMR and IR spectroscopy, as well as HRMS .Wissenschaftliche Forschungsanwendungen
Quinoline and Piperazine Derivatives as Corrosion Inhibitors
Quinoline derivatives, including compounds similar to (4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone, are recognized for their anticorrosive properties. They effectively adsorb onto metallic surfaces, forming stable chelating complexes that protect against corrosion. This function is attributed to their high electron density and the presence of polar substituents, such as methoxy groups, which facilitate coordination bonding with metallic atoms. This application is significant in industries requiring metal preservation, highlighting the compound's potential as an anticorrosive material (Verma, Quraishi, & Ebenso, 2020).
Piperazine Derivatives in Therapeutic Uses
Piperazine rings, a core component of the studied compound, are pivotal in medicinal chemistry, offering a wide range of therapeutic applications. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. These derivatives have been explored for their antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. This versatility underscores the compound's importance in drug discovery and the potential for developing novel therapeutics across various disease domains (Rathi, Syed, Shin, & Patel, 2016).
Environmental Fate of Alkylphenol Ethoxylates
Alkylphenol ethoxylates (APEs) and their metabolites, related to the ethoxy group in the compound, pose environmental concerns due to their endocrine-disrupting capabilities. The persistence and bioaccumulation of APE metabolites in water and sediments highlight the importance of understanding the environmental impact of such compounds. This knowledge is crucial for assessing risks and developing strategies to mitigate adverse effects on wildlife and human health (Ying, Williams, & Kookana, 2002).
Insights on Quinoxaline and Its Analogs
Quinoxaline derivatives, structurally related to the quinoline moiety in the compound, are known for their diverse biological activities, including antitumoral properties. They serve as important ligands in catalysis, indicating the compound's potential for chemical synthesis and pharmaceutical applications. The exploration of quinoxaline and its analogs emphasizes the compound's versatility and the possibility of discovering new therapeutic agents (Pareek & Kishor, 2015).
Wirkmechanismus
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions . Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
The compound interacts with its targets (AChE and BChE) by inhibiting their activity . The compound with the best AChE activity was found to show competitive inhibition . This means that the compound competes with the substrate (acetylcholine) for the active site of the enzyme, thereby reducing the rate of acetylcholine hydrolysis .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE and BChE, the compound increases the levels of acetylcholine, enhancing cholinergic transmission . This can help improve cognitive functions, which are impaired in conditions like Alzheimer’s disease .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This leads to enhanced cholinergic transmission, which can improve cognitive functions . Therefore, this compound could potentially be beneficial in treating conditions like Alzheimer’s disease, which are characterized by impaired cognitive functions .
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-[4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-3-35-24-12-8-21(9-13-24)29(33)26-20-30-27-7-5-4-6-25(27)28(26)32-18-16-31(17-19-32)22-10-14-23(34-2)15-11-22/h4-15,20H,3,16-19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUIPXVKTZQFSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2409101.png)

![(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2409105.png)
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409106.png)
![N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2409108.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2409109.png)
![7-(10-{[(4-Chlorophenyl)sulfanyl]methyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2409114.png)
![N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2409115.png)

![N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2409117.png)

